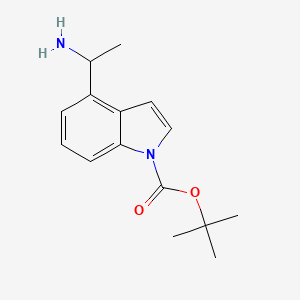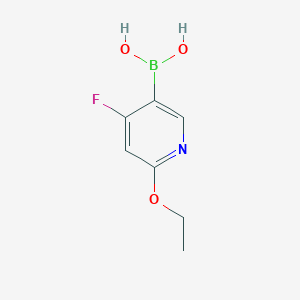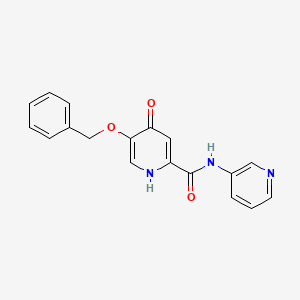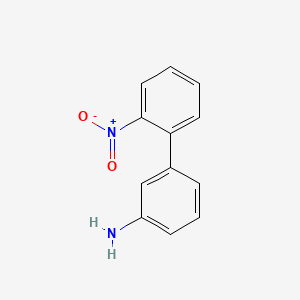
tert-butyl 4-(1-aminoethyl)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1-aminoethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, an indole core, and an aminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-aminoethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group and the carboxyl group using tert-butyl groups. The indole core can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis. The aminoethyl side chain is introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-(1-aminoethyl)-1H-indole-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole core or the aminoethyl side chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents suitable for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(1-aminoethyl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its indole core is of particular interest due to its presence in many biologically active molecules.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1-aminoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biochemical pathways. The aminoethyl side chain may enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
- tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(1-aminoethyl)benzene-1-carboxylate
Uniqueness: tert-Butyl 4-(1-aminoethyl)-1H-indole-1-carboxylate is unique due to its indole core, which is a common motif in many biologically active molecules. This makes it particularly valuable for research in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-aminoethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-10(16)11-6-5-7-13-12(11)8-9-17(13)14(18)19-15(2,3)4/h5-10H,16H2,1-4H3 |
Clave InChI |
WJJHTPBZQFPFOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide](/img/structure/B14094125.png)
![1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094143.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14094151.png)
![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
![N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14094159.png)



![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094175.png)
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)
![4-hydroxy-1,6,7-trimethyl-8-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094189.png)
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)

![N-(2,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094213.png)
